molecular formula C15H17N3O4 B7878023 4-(12-ethyl-4-methyl-9-oxo-5-oxa-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)butanoic acid

4-(12-ethyl-4-methyl-9-oxo-5-oxa-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)butanoic acid

Cat. No.: B7878023
M. Wt: 303.31 g/mol
InChI Key: JVHUEQCOGZQVCQ-UHFFFAOYSA-N
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Description

4-(5-ethyl-2-methyl-8-oxofuro[2’,3’:4,5]pyrrolo[1,2-d][1,2,4]triazin-7(8H)-yl)butanoic acid is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-ethyl-2-methyl-8-oxofuro[2’,3’:4,5]pyrrolo[1,2-d][1,2,4]triazin-7(8H)-yl)butanoic acid involves multiple steps, starting from simpler organic molecules. The synthetic route typically includes the formation of the furo[2’,3’:4,5]pyrrolo[1,2-d][1,2,4]triazine core, followed by the introduction of the butanoic acid side chain. Common reaction conditions involve the use of catalysts, specific temperature controls, and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-(5-ethyl-2-methyl-8-oxofuro[2’,3’:4,5]pyrrolo[1,2-d][1,2,4]triazin-7(8H)-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(5-ethyl-2-methyl-8-oxofuro[2’,3’:4,5]pyrrolo[1,2-d][1,2,4]triazin-7(8H)-yl)butanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic effects and mechanisms of action.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(5-ethyl-2-methyl-8-oxofuro[2’,3’:4,5]pyrrolo[1,2-d][1,2,4]triazin-7(8H)-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furo[2’,3’:4,5]pyrrolo[1,2-d][1,2,4]triazine derivatives and related heterocyclic compounds.

Uniqueness

The uniqueness of 4-(5-ethyl-2-methyl-8-oxofuro[2’,3’:4,5]pyrrolo[1,2-d][1,2,4]triazin-7(8H)-yl)butanoic acid lies in its specific structure, which combines multiple functional groups and offers diverse reactivity. This makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

4-(12-ethyl-4-methyl-9-oxo-5-oxa-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4/c1-3-13-16-17(6-4-5-14(19)20)15(21)11-8-12-10(18(11)13)7-9(2)22-12/h7-8H,3-6H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVHUEQCOGZQVCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=O)C2=CC3=C(N21)C=C(O3)C)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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